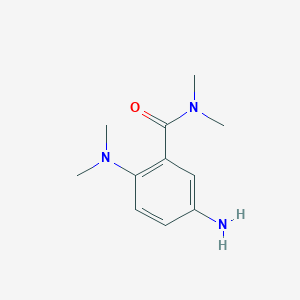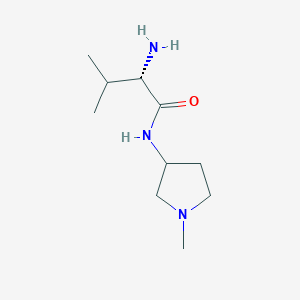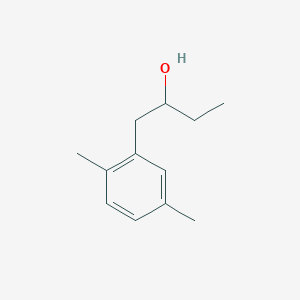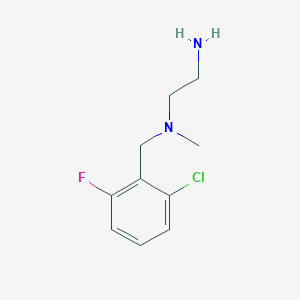![molecular formula C13H18INO B7872587 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine](/img/structure/B7872587.png)
1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a phenoxy group substituted with an iodine atom at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-iodophenol with 1-bromo-3-chloropropane to form 3-(3-iodophenoxy)propane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while the pyrrolidine ring can be reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Quinones and other oxidized forms of the phenoxy group.
Aplicaciones Científicas De Investigación
1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use it to study the effects of iodine-substituted phenoxy groups on biological systems.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The phenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can enhance the compound’s overall stability and bioavailability .
Comparación Con Compuestos Similares
3-Iodophenol: Shares the iodine-substituted phenoxy group but lacks the pyrrolidine ring.
Pyrrolidine Derivatives: Compounds like pyrrolidin-2-ones and 3-iodopyrroles have similar structural features but differ in their functional groups and applications
Uniqueness: 1-[3-(3-Iodo-phenoxy)-propyl]-pyrrolidine is unique due to its combination of a pyrrolidine ring and an iodine-substituted phenoxy group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications .
Propiedades
IUPAC Name |
1-[3-(3-iodophenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVWMTGSIYSWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B7872515.png)


![2-{[(1-Methylpyrrolidin-3-yl)amino]methyl}phenol](/img/structure/B7872528.png)









